molecular formula C31H31Cl3N2S B12758385 1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine 2HCl hemihydrate CAS No. 121943-11-1

1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine 2HCl hemihydrate

Cat. No.: B12758385
CAS No.: 121943-11-1
M. Wt: 570.0 g/mol
InChI Key: SAFABGBFYCEJGT-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine 2HCl hemihydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzhydryl group, a chlorinated dibenzo thiepin ring, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine involves multiple steps, starting with the preparation of the dibenzo thiepin ring system. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The chlorination of the dibenzo thiepin ring is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The next step involves the introduction of the piperazine moiety. This is usually accomplished through nucleophilic substitution reactions, where the chlorinated dibenzo thiepin intermediate reacts with piperazine under basic conditions. The final step involves the addition of benzhydryl chloride to the piperazine nitrogen, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzhydryl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to dopamine and serotonin receptors, modulating their activity and leading to various physiological effects. The exact pathways involved in its action are still under investigation, but it is believed to influence neurotransmitter release and reuptake, thereby affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Octoclothepin: A related compound with similar structural features, known for its antipsychotic properties.

    Chlorprothixene: Another compound with a dibenzo thiepin ring system, used as an antipsychotic agent.

    Clopenthixol: Similar in structure and used for its neuroleptic effects.

Uniqueness

1-Benzhydryl-4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine stands out due to its unique combination of structural elements, which confer specific pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

121943-11-1

Molecular Formula

C31H31Cl3N2S

Molecular Weight

570.0 g/mol

IUPAC Name

1-benzhydryl-4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;dihydrochloride

InChI

InChI=1S/C31H29ClN2S.2ClH/c32-26-15-16-30-27(22-26)28(21-25-13-7-8-14-29(25)35-30)33-17-19-34(20-18-33)31(23-9-3-1-4-10-23)24-11-5-2-6-12-24;;/h1-16,22,28,31H,17-21H2;2*1H

InChI Key

SAFABGBFYCEJGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl

Origin of Product

United States

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